
Cephalostatin 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalostatin 10, also known as this compound, is a useful research compound. Its molecular formula is C55H76N2O12 and its molecular weight is 957.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficacy in Preclinical Studies
Cephalostatin 10 has demonstrated remarkable efficacy across various cancer models:
- In Vitro Studies : In the National Cancer Institute's 60-cell line panel, this compound exhibited subnanomolar to picomolar cytotoxicity against several tumor types, including leukemia and breast cancer cell lines. For instance, it showed a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 0.78 nM in certain models .
- In Vivo Studies : The compound has been effective in xenograft models for melanoma, sarcoma, and leukemia. Notably, it prolonged survival in P388 leukemia-infected mice by 59% with a single administration .
Comparative Efficacy Table
The following table summarizes the cytotoxicity of this compound compared to other compounds within its class:
Compound | NSC# | Leukemia HL-60 | Lung A-549 | Colon HT-29 | CNS SF-295 | Breast MCF-7 | Melanoma M-14 |
---|---|---|---|---|---|---|---|
This compound | TBD | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 |
Cephalostatin 1 | 363979 | 0.4 | 0.5 | 1.4 | <0.1 | 0.4 | 1.0 |
Ritterostatin G | 699013 | 2.4 | 9.8 | 79 | 1.3 | 28 | 11 |
Clinical Potential and Future Directions
The promising preclinical results have led to considerations for clinical trials involving this compound and its analogs. Key areas for future research include:
- Formulation Development : Given that substantial quantities of Cephalostatin are required for clinical applications, efforts are underway to optimize synthesis methods to produce larger amounts efficiently .
- Combination Therapies : Investigating the effects of combining Cephalostatin with other therapeutic agents could enhance its efficacy and reduce potential resistance mechanisms observed in monotherapy approaches.
- Mechanistic Studies : Further studies are essential to elucidate the detailed mechanisms by which Cephalostatin induces apoptosis across different cancer types, which may reveal novel targets for intervention.
特性
分子式 |
C55H76N2O12 |
---|---|
分子量 |
957.2 g/mol |
InChI |
InChI=1S/C55H76N2O12/c1-26-31-14-15-32-33-13-11-28-16-36-38(20-48(28,6)52(33,63)23-40(60)51(31,32)25-66-54(26)41(61)21-46(3,4)68-54)56-37-17-29-10-12-30-34(49(29,7)45(65-9)44(37)57-36)18-39(59)50(8)35(30)19-43-53(50,64)27(2)55(67-43)42(62)22-47(5,24-58)69-55/h15,19,26-31,33-34,39,41-43,45,58-59,61-64H,10-14,16-18,20-25H2,1-9H3/t26-,27-,28-,29-,30+,31+,33-,34-,39+,41+,42+,43-,45-,47-,48-,49-,50+,51+,52+,53+,54+,55-/m0/s1 |
InChIキー |
MSXVESDTBCFMQK-OMBRQITQSA-N |
異性体SMILES |
C[C@H]1[C@H]2CC=C3[C@]2(CO[C@]14[C@@H](CC(O4)(C)C)O)C(=O)C[C@]5([C@H]3CC[C@@H]6[C@@]5(CC7=C(C6)N=C8[C@@H]([C@]9([C@@H](CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H]([C@@]2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)CC8=N7)C)OC)C)O |
正規SMILES |
CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5(C3CCC6C5(CC7=C(C6)N=C8C(C9(C(CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)CC8=N7)C)OC)C)O |
同義語 |
cephalostatin 10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。